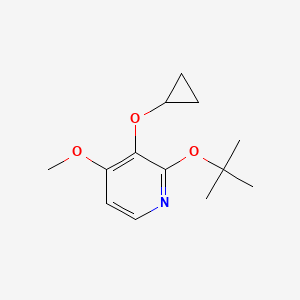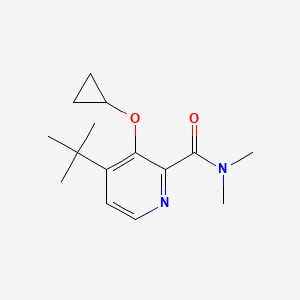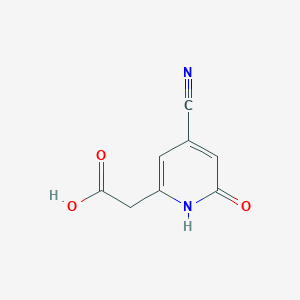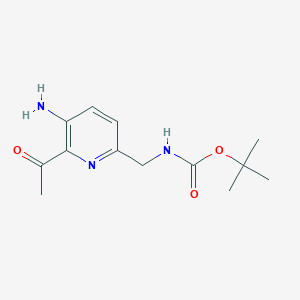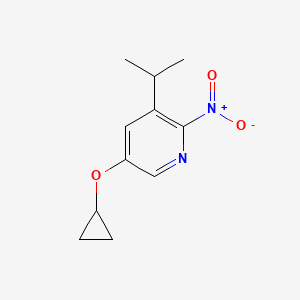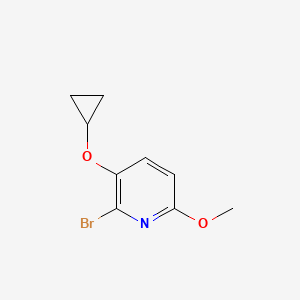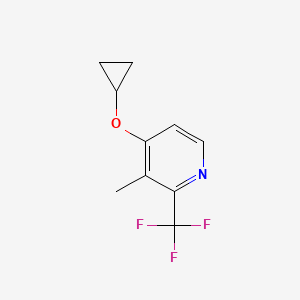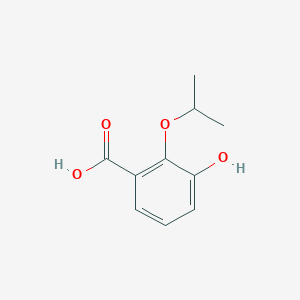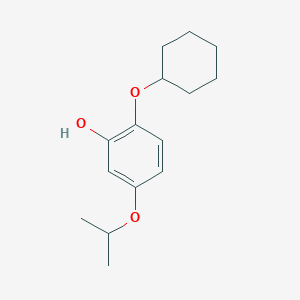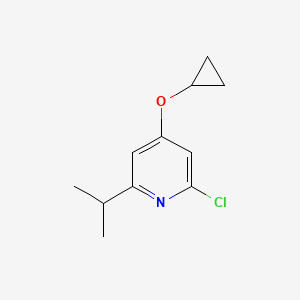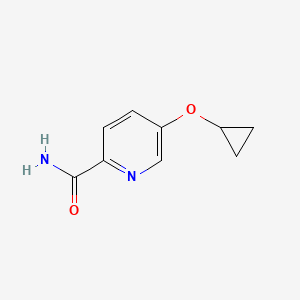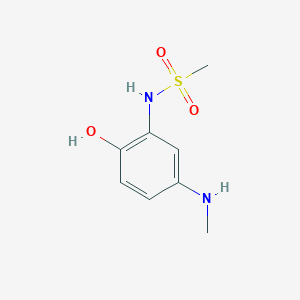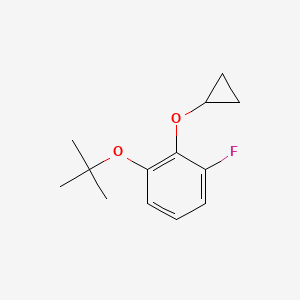
1-Tert-butoxy-2-cyclopropoxy-3-fluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Tert-butoxy-2-cyclopropoxy-3-fluorobenzene is an organic compound with the molecular formula C13H17FO2. This compound is characterized by the presence of a tert-butoxy group, a cyclopropoxy group, and a fluorine atom attached to a benzene ring. It is primarily used in research settings and has various applications in organic synthesis and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Tert-butoxy-2-cyclopropoxy-3-fluorobenzene typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the Benzene Ring Substituents: The initial step involves the introduction of the tert-butoxy and cyclopropoxy groups onto the benzene ring. This can be achieved through a series of substitution reactions using appropriate reagents and catalysts.
Fluorination: The introduction of the fluorine atom is usually carried out using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor. The reaction conditions often involve the use of a solvent like acetonitrile and a base to facilitate the fluorination process.
Industrial Production Methods
While the compound is primarily synthesized for research purposes, industrial production methods would likely involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-Tert-butoxy-2-cyclopropoxy-3-fluorobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions due to the presence of the tert-butoxy and cyclopropoxy groups.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different products.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted benzene derivatives, while oxidation and reduction can yield different functionalized compounds.
Aplicaciones Científicas De Investigación
1-Tert-butoxy-2-cyclopropoxy-3-fluorobenzene has several scientific research applications, including:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential pharmacological properties and as a building block for drug development.
Material Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Chemical Biology: The compound is used in studies to understand biological processes and interactions at the molecular level.
Mecanismo De Acción
The mechanism of action of 1-Tert-butoxy-2-cyclopropoxy-3-fluorobenzene depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets, while the tert-butoxy and cyclopropoxy groups can influence its pharmacokinetic properties.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Tert-butoxy-2-cyclopropoxy-4-fluorobenzene
- 1-Tert-butoxy-2-cyclopropoxy-3-chlorobenzene
- 1-Tert-butoxy-2-cyclopropoxy-3-bromobenzene
Uniqueness
1-Tert-butoxy-2-cyclopropoxy-3-fluorobenzene is unique due to the specific arrangement of its substituents, which can impart distinct chemical and physical properties. The presence of the fluorine atom, in particular, can significantly influence the compound’s reactivity and interactions with other molecules, making it valuable for various research applications.
Propiedades
Fórmula molecular |
C13H17FO2 |
|---|---|
Peso molecular |
224.27 g/mol |
Nombre IUPAC |
2-cyclopropyloxy-1-fluoro-3-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C13H17FO2/c1-13(2,3)16-11-6-4-5-10(14)12(11)15-9-7-8-9/h4-6,9H,7-8H2,1-3H3 |
Clave InChI |
KERKPXODNVJALB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC1=C(C(=CC=C1)F)OC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


